Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiophene ring substituted with an ethyl ester, a phenyl group, and an iodinated benzamide moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the iodination of benzamide, followed by coupling with a thiophene derivative. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents such as methanol and water, with potassium hydroxide as a base to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamide moiety can facilitate binding to target proteins, modulating their activity and influencing cellular pathways. The compound’s unique structure allows it to interact with multiple targets, making it a valuable tool for studying complex biological systems .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-IODOBENZAMIDO)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE: Shares a similar iodinated benzamide moiety but differs in the core structure, which is a pyridazine ring.
O-ETHYL S-(2-(4-IODOBENZAMIDO)-2-OXOETHYL) CARBONODITHIOATE: Contains a similar iodinated benzamide group but has a different functional group arrangement.
Uniqueness
ETHYL 2-(4-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its thiophene core, which imparts unique electronic properties and reactivity. This makes it particularly useful for applications requiring specific electronic interactions and stability under various conditions .
Properties
Molecular Formula |
C20H16INO3S |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
ethyl 2-[(4-iodobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16INO3S/c1-2-25-20(24)17-16(13-6-4-3-5-7-13)12-26-19(17)22-18(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23) |
InChI Key |
FOYGKCFMEQDJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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